Cas no 2138557-48-7 (6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol)
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1161789
- 2138557-48-7
- 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol
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- Inchi: 1S/C13H20N2O/c16-11-4-7-13(5-1-2-6-13)12(10-11)15-9-3-8-14-15/h3,8-9,11-12,16H,1-2,4-7,10H2
- InChI Key: LNYHADMFRVJJQQ-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N1C=CC=N1
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38Ų
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1161789-0.05g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 0.05g |
$744.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-0.1g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 0.1g |
$779.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-0.25g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 0.25g |
$814.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-0.5g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 0.5g |
$849.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-1.0g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-2.5g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 2.5g |
$1735.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-5.0g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 5g |
$2566.0 | 2023-05-23 | ||
| Enamine | EN300-1161789-10.0g |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol |
2138557-48-7 | 10g |
$3807.0 | 2023-05-23 |
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol
Recent Advances in the Study of 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol (CAS: 2138557-48-7)
6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol (CAS: 2138557-48-7) is a novel spirocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique spiro[4.5]decane scaffold and pyrazole moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of G-protein-coupled receptors (GPCRs) and as a scaffold for drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and potential clinical applications.
The synthesis of 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol involves a multi-step process that includes the construction of the spirocyclic core followed by the introduction of the pyrazole group. A recent study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route with improved yield and purity, which is critical for further pharmacological studies. The compound's structural complexity and stereochemistry pose challenges in its synthesis, but advancements in catalytic asymmetric synthesis have provided solutions to these issues, enabling the production of enantiomerically pure forms for detailed biological testing.
Pharmacological evaluations of 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol have revealed its high affinity for specific GPCRs, particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. In vitro studies demonstrated its ability to modulate dopamine and serotonin receptors, suggesting its potential as a lead compound for CNS-targeted therapies. Additionally, its spirocyclic structure contributes to enhanced metabolic stability and blood-brain barrier penetration, which are critical factors for CNS drug development.
Recent in vivo studies have further validated the therapeutic potential of this compound. Animal models of neurodegenerative diseases treated with 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol exhibited significant improvements in motor function and cognitive performance, with minimal off-target effects. These findings highlight its selectivity and safety profile, making it a promising candidate for further preclinical development. Researchers are now exploring its derivatives to optimize pharmacokinetic properties and reduce potential toxicity.
In conclusion, 6-(1H-pyrazol-1-yl)spiro[4.5]decan-8-ol (CAS: 2138557-48-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising pharmacological profile, position it as a valuable tool for drug discovery and a potential therapeutic agent for neurological disorders. Future research will likely focus on clinical translation and the development of related analogs to expand its therapeutic applications.
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